molecular formula C23H31NO4S B1147557 O-2050 CAS No. 851320-29-1

O-2050

カタログ番号: B1147557
CAS番号: 851320-29-1
分子量: 417.56
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide is a complex organic compound with a unique structure that includes a tetrahydrobenzocbenzopyran core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves multiple steps. The key steps include the formation of the tetrahydrobenzocSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Mechanism of Action

O-2050 is characterized by its structural modifications that enhance its affinity for cannabinoid receptors. Specifically, it exhibits notable binding affinity for both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids in the body. The compound has been shown to act as a neutral antagonist at the CB1 receptor, differentiating it from other cannabinoid compounds that may exhibit agonist properties.

Pharmacological Profile

The pharmacological properties of this compound reveal its complex interaction with cannabinoid receptors:

  • Binding Affinity : this compound has a KiK_i value of 2.5 nM for the CB1 receptor, indicating strong binding capability. In comparison, other related compounds exhibit higher KiK_i values, suggesting that this compound is more effective at lower concentrations.
  • Efficacy : In vivo studies indicate that this compound can stimulate activity akin to cannabinoid agonists while also demonstrating antagonist properties in vitro. This duality makes it a valuable tool for exploring cannabinoid pharmacology.
CompoundKiK_i (nM)Efficacy (%)
This compound2.5 ± 0.469% @ 30
O-199130 ± 132
O-199370 ± 1086
JWH-104909 ± 121137

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in the context of obesity management and mood regulation:

  • Weight Management : Research indicates that this compound can reduce food intake in animal models, similar to the effects observed with rimonabant, a known weight loss drug. This property suggests its potential use in developing anti-obesity medications.
  • Mood Disorders : Studies have demonstrated that this compound can reverse Δ9-tetrahydrocannabinol-induced immobility in forced swim tests, indicating potential antidepressant-like effects. This positions this compound as a candidate for further exploration in treating mood disorders.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

  • Study on Cannabinoid Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on mice subjected to various behavioral tests. The results indicated that while this compound did not block the effects of cannabinoid agonists, it effectively antagonized their actions in vitro, showcasing its utility in understanding cannabinoid mechanisms .
  • Impact on Diet Preferences : Another investigation highlighted how this compound blocked preferences for high-fat diets in rodents, suggesting its role in modifying dietary choices and potentially aiding weight management strategies .

作用機序

The mechanism of action of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

類似化合物との比較

Similar Compounds

Uniqueness

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide is unique due to its specific structural features, such as the tetrahydrobenzocbenzopyran core and the hex-4-ynyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

生物活性

O-2050 is a synthetic compound primarily recognized for its interaction with the cannabinoid receptor system, particularly the CB1 receptor. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological processes, and relevant case studies.

Overview of this compound

This compound, with the chemical structure defined as a high-affinity cannabinoid CB1 receptor silent antagonist, has been shown to act as a partial agonist in certain contexts. Its primary function is to inhibit forskolin-induced cyclic AMP stimulation, demonstrating an effective concentration (EC50) of 40.4 nM . This compound has garnered attention for its potential therapeutic applications, particularly in modulating appetite and locomotor activity.

  • CB1 Receptor Interaction :
    • This compound binds to the CB1 receptor but does not activate it in the same manner as traditional agonists. Instead, it functions as a silent antagonist, effectively blocking the receptor's activation by other compounds (e.g., CP55,940) without eliciting a response itself .
  • Impact on Food Intake and Locomotion :
    • Studies indicate that this compound can decrease food intake and stimulate locomotor activity in rodent models. This suggests potential applications in obesity management and metabolic regulation .
  • G-Protein Activation Studies :
    • In vitro studies have demonstrated that this compound significantly reduces G-protein activation induced by CB1 receptor agonists like JWH-018. For instance, at a concentration of 10 nM, this compound attenuated JWH-018-induced G-protein stimulation by approximately 82.5% .

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound across different contexts:

Study ReferenceFocusKey Findings
Cannabinoid Receptor ActivityEstablished this compound as a silent antagonist with significant effects on food intake and locomotion in rodents.
G-Protein ActivationDemonstrated that this compound effectively inhibits G-protein activation induced by JWH-018 by over 80%.
Comparative AnalysisCompared the effects of this compound with other cannabinoid receptor antagonists, highlighting its unique profile as a silent antagonist.

Implications for Therapeutic Use

The unique properties of this compound suggest potential therapeutic applications in various domains:

  • Obesity Management : By decreasing food intake and stimulating physical activity, this compound may serve as a candidate for obesity treatment.
  • Neurological Disorders : Given its interaction with the endocannabinoid system, further research could explore its role in neurological conditions where cannabinoid modulation is beneficial.

特性

IUPAC Name

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTGGIYZQHHLGJ-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030510
Record name O-2050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667419-91-2
Record name O-2050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-2050
Reactant of Route 2
O-2050
Reactant of Route 3
O-2050
Reactant of Route 4
O-2050
Reactant of Route 5
O-2050
Reactant of Route 6
O-2050

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。